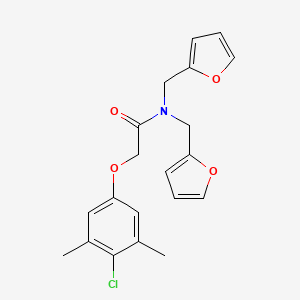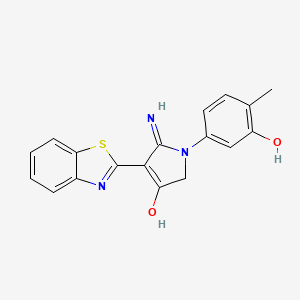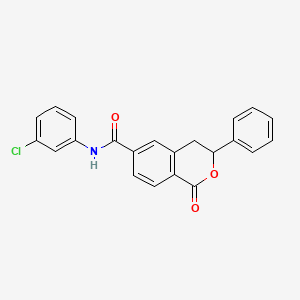![molecular formula C18H19N5O3S2 B11393472 1-(4-ethoxyphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11393472.png)
1-(4-ethoxyphenyl)-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C25H25N3O2S2 , is a fascinating member of the pyridazine family. Its systematic name is (5E)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one . The compound’s structure combines elements from pyridazine, pyrazole, and thiazolidinone, resulting in intriguing properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves a cyclization reaction. Starting from 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one , hydrazine hydrate in acetic acid medium is employed to form the title compound . The specific reaction conditions and detailed synthetic routes are essential for reproducibility.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain an area of interest.
Major Products: The major products formed from these reactions could include derivatives with altered functional groups or modified substituents. Further research is needed to explore these transformations.
Scientific Research Applications
Chemistry: Researchers may investigate its reactivity, stability, and potential applications in organic synthesis. Its unique structure could inspire novel reactions.
Biology and Medicine: Given its diverse functional groups, this compound might exhibit biological activity. Studies could explore its potential as a drug candidate or probe for biological pathways.
Industry: Applications in materials science, catalysis, or other industrial processes are worth exploring. Its structural features may contribute to specific properties.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an open question. Investigating its molecular targets and pathways will shed light on its biological activity.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness, this compound combines features from different chemical families. Its distinct structure sets it apart from related compounds.
Similar Compounds: While detailed comparisons are scarce, exploring related pyridazines, pyrazoles, and thiazolidinones could reveal similarities and differences.
Properties
Molecular Formula |
C18H19N5O3S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-4-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H19N5O3S2/c1-3-11-27-18-21-20-17(28-18)19-16(25)15-14(24)9-10-23(22-15)12-5-7-13(8-6-12)26-4-2/h5-10H,3-4,11H2,1-2H3,(H,19,20,25) |
InChI Key |
LZIZCWRZBVGFEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11393403.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide](/img/structure/B11393421.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3-propoxybenzamide](/img/structure/B11393429.png)
![4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11393431.png)
![5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11393440.png)
![6-methyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11393442.png)
![4-{2-[1-(4-Ethoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B11393443.png)

![1-(4-chlorophenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11393447.png)
![7,8-dimethyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11393451.png)
![8,10-bis(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11393464.png)
![4-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11393465.png)
